2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1040679-43-3
VCID: VC8437734
InChI: InChI=1S/C21H18ClN3O3S2/c1-13-9-14(2)11-17(10-13)25(3)30(26,27)18-7-8-29-19(18)21-23-20(24-28-21)15-5-4-6-16(22)12-15/h4-12H,1-3H3
SMILES: CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Molecular Formula: C21H18ClN3O3S2
Molecular Weight: 460 g/mol

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide

CAS No.: 1040679-43-3

Cat. No.: VC8437734

Molecular Formula: C21H18ClN3O3S2

Molecular Weight: 460 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide - 1040679-43-3

Specification

CAS No. 1040679-43-3
Molecular Formula C21H18ClN3O3S2
Molecular Weight 460 g/mol
IUPAC Name 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide
Standard InChI InChI=1S/C21H18ClN3O3S2/c1-13-9-14(2)11-17(10-13)25(3)30(26,27)18-7-8-29-19(18)21-23-20(24-28-21)15-5-4-6-16(22)12-15/h4-12H,1-3H3
Standard InChI Key CDNIDTUWBIBDQL-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Canonical SMILES CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C

Introduction

The compound 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide is a synthetic chemical entity belonging to the class of sulfonamides and oxadiazoles. These chemical scaffolds are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound make it a promising candidate for further investigation in medicinal chemistry.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. A typical pathway includes:

  • Formation of the Oxadiazole Ring: This step involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.

  • Introduction of the Sulfonamide Group: The thiophene ring is functionalized with a sulfonamide moiety through sulfonation followed by amination.

  • Substitution with Chlorophenyl: Electrophilic aromatic substitution introduces the chlorophenyl group at the oxadiazole ring.

Spectroscopic techniques such as IR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry are employed to confirm the structure.

Anticancer Potential

Sulfonamides and oxadiazoles have shown significant anticancer activity due to their ability to inhibit enzymes like carbonic anhydrase or disrupt DNA synthesis pathways. Preliminary studies on similar compounds suggest that this molecule may exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The presence of the chlorophenyl and oxadiazole groups enhances the antimicrobial potential by interfering with bacterial enzyme systems or cell wall synthesis.

ADMET Predictions

Computational studies predict favorable pharmacokinetic properties for this compound:

ParameterPrediction
AbsorptionHigh oral bioavailability predicted due to moderate molecular weight
DistributionLipophilic nature suggests good tissue penetration
MetabolismLikely metabolized by cytochrome P450 enzymes
ExcretionPrimarily renal clearance expected
ToxicityLow predicted toxicity based on computational models

Research Findings from Similar Compounds

Studies on related oxadiazole-sulfonamide derivatives reveal promising results:

  • Anticancer compounds with IC50 values below 50 μM in HeLa and HCT-116 cell lines .

  • Anti-inflammatory agents targeting lipoxygenase pathways .

  • Antimicrobial agents effective against resistant bacterial strains .

These findings underscore the potential of this compound for therapeutic applications.

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